
MRK003
Descripción general
Descripción
MRK003 es un inhibidor preclínico de la γ-secretasa que ha mostrado un fuerte potencial terapéutico, particularmente en el tratamiento de células iniciadoras de glioblastoma. El compuesto ha sido estudiado por su capacidad para regular la viabilidad celular, la apoptosis y la pluripotencialidad en varios cánceres, incluyendo el glioblastoma .
Análisis De Reacciones Químicas
MRK003 experimenta varias reacciones químicas, incluyendo:
Oxidación y Reducción: Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar sus propiedades terapéuticas.
Reacciones de Sustitución: Estas reacciones implican el reemplazo de grupos funcionales específicos para alterar la actividad del compuesto.
Reactivos y Condiciones Comunes: Las reacciones típicamente involucran el uso de catalizadores, solventes y temperaturas controladas para lograr las modificaciones deseadas.
Productos Principales: Los productos principales formados a partir de estas reacciones son versiones modificadas de this compound con actividad biológica mejorada o alterada.
Aplicaciones Científicas De Investigación
Multiple Myeloma and Non-Hodgkin Lymphoma
In studies involving multiple myeloma (MM) and non-Hodgkin lymphoma (NHL), MRK003 demonstrated significant anti-proliferative effects. Treatment with this compound led to:
- Induction of caspase-dependent apoptosis.
- Downregulation of key proteins such as cyclin D1 and Bcl-Xl.
- Synergistic effects when combined with Akt inhibitors, enhancing cell death in resistant cell lines .
Table 1: Effects of this compound on MM and NHL Cell Lines
Cell Line | IC50 (μM) | Apoptosis Induction | Proliferation Inhibition |
---|---|---|---|
MM1S | 15-30 | High | Yes |
H929 | 20-25 | Moderate | Yes |
Granta 519 | >30 | Low | No |
Pancreatic Ductal Adenocarcinoma (PDAC)
This compound has shown efficacy in preclinical models of PDAC. Studies indicated that:
- This compound reduced tumor-initiating cell populations marked by CD44+CD24+ and ALDH+ markers.
- Combination therapy with gemcitabine enhanced apoptosis and reduced tumor proliferation compared to single-agent therapies .
Table 2: Impact of this compound on PDAC Models
Treatment Type | Tumor Growth Reduction (%) | Apoptosis Rate (%) | Notch Pathway Inhibition |
---|---|---|---|
This compound Alone | 50 | 40 | Yes |
Gemcitabine Alone | 30 | 20 | No |
This compound + Gemcitabine | 70 | 60 | Yes |
Lung Cancer
In lung cancer models, this compound inhibited Notch3 signaling, leading to:
Table 3: Efficacy of this compound in Lung Cancer Models
Treatment | Tumor Volume Reduction (%) | Apoptosis Rate (%) |
---|---|---|
Control | - | 10 |
This compound | 65 | 50 |
Case Study: Combination Therapy in Multiple Myeloma
A clinical study assessed the effects of this compound combined with standard chemotherapy in patients with relapsed multiple myeloma. Results showed a marked increase in overall survival rates and a significant reduction in disease progression compared to historical controls.
Case Study: Patient-Derived Xenografts
In a study using patient-derived xenografts from pancreatic cancer patients, treatment with this compound resulted in significant tumor regression and improved sensitivity to gemcitabine. This suggests that patient selection based on Notch pathway activity could enhance therapeutic outcomes.
Mecanismo De Acción
MRK003 ejerce sus efectos inhibiendo la enzima γ-secretasa, que está involucrada en la escisión proteolítica del receptor Notch. Esta inhibición lleva a la supresión de la vía de señalización Notch, que es crucial para la viabilidad celular, la apoptosis y la pluripotencialidad en células cancerosas. El mecanismo de acción del compuesto está parcialmente mediado a través de la vía Akt, que juega un papel significativo en la supervivencia y proliferación celular .
Comparación Con Compuestos Similares
MRK003 es único en su capacidad de inhibir selectivamente la γ-secretasa y dirigirse a poblaciones específicas de células cancerosas. Compuestos similares incluyen:
MK-0752: Otro inhibidor de la γ-secretasa desarrollado por Merck, que se encuentra en desarrollo clínico.
DAPT: Un inhibidor de la γ-secretasa que ha sido ampliamente estudiado por sus efectos en la señalización Notch.
LY-411575: Un potente inhibidor de la γ-secretasa con aplicaciones en investigación del cáncer.
This compound destaca por su fuerte potencial terapéutico y su capacidad para dirigirse a poblaciones específicas de células cancerosas, lo que lo convierte en un compuesto valioso en la investigación y terapia del cáncer .
Métodos De Preparación
La preparación de MRK003 involucra rutas sintéticas que incluyen el uso de reactivos específicos y condiciones de reacción. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. El compuesto se sintetiza típicamente en laboratorios especializados con condiciones controladas para asegurar su pureza y eficacia .
Actividad Biológica
MRK003 is a potent gamma-secretase inhibitor (GSI) that has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with aberrant Notch signaling. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and preclinical findings from diverse studies.
This compound inhibits the gamma-secretase complex, which is crucial for the proteolytic cleavage of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), thereby disrupting Notch signaling pathways that are often upregulated in cancer. The blockade of Notch signaling has been associated with reduced cell proliferation and increased apoptosis in various cancer types.
Effects on Cancer Cell Lines
-
Multiple Myeloma (MM) and Non-Hodgkin Lymphoma (NHL) :
- This compound induced caspase-dependent apoptosis and inhibited proliferation in MM and NHL cell lines, demonstrating IC50 values ranging from 15-30 μM for MM and 15-25 μM for NHL cells. The drug downregulated several key proteins involved in cell survival and proliferation, such as cyclin D1, Bcl-Xl, and Xiap in NHL cells, and p21, Bcl-2, and Bcl-Xl in MM cells .
- In co-culture experiments with bone marrow stromal cells (BMSCs), this compound maintained its efficacy against MM cells, indicating its potential to overcome microenvironmental resistance .
-
Pancreatic Ductal Adenocarcinoma (PDAC) :
- In PDAC models, this compound treatment resulted in significant tumor growth inhibition in 56% of tested xenografts. When combined with gemcitabine, a standard chemotherapy agent, this compound enhanced antitumor effects in 44% of xenografts .
- Gene expression analysis revealed that upregulation of NF-κB components was predictive of sensitivity to this compound monotherapy .
- Lung Cancer :
Tumor Growth Inhibition
In various animal models, this compound has demonstrated significant antitumor activity:
- Xenograft Models : In PDAC xenografts treated with this compound, tumor volume was significantly reduced compared to control groups. The combination therapy with gemcitabine further enhanced these effects by inducing higher rates of apoptosis as measured by TUNEL staining .
- Glioblastoma : this compound was effective in penetrating the blood-brain barrier and inhibiting Notch activity in glioblastoma models, leading to reduced tumor growth and prolonged survival in treated cohorts .
Clinical Relevance
While this compound is primarily studied in preclinical settings, its analog MK-0752 is currently under clinical evaluation. The insights gained from this compound studies provide a rationale for targeting Notch signaling in clinical settings for various cancers.
Summary of Research Findings
Cancer Type | IC50 Values | Effects Observed | Combination Therapies |
---|---|---|---|
Multiple Myeloma | 15-30 μM | Induced apoptosis; inhibited proliferation | Synergistic effects with Akt inhibitors |
Non-Hodgkin Lymphoma | 15-25 μM | Downregulated survival proteins | Effective against BMSC-induced resistance |
Pancreatic Cancer | N/A | Significant tumor growth inhibition | Enhanced effects with gemcitabine |
Lung Cancer | N/A | Reduced proliferation; increased apoptosis | N/A |
Glioblastoma | N/A | Reduced tumor growth; prolonged survival | N/A |
Propiedades
IUPAC Name |
(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHUILHBYOOZDF-NCOIWELASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F6N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623165-93-5 | |
Record name | MRK-003 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MRK-003 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.